Hypothiocyanite

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

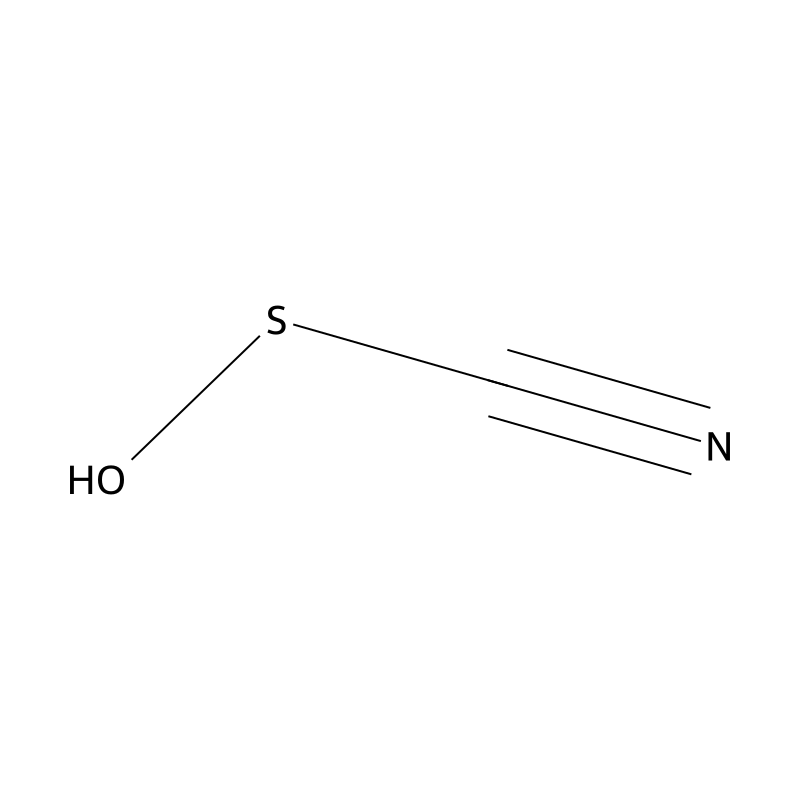

Hypothiocyanite, chemically represented as or hypothiocyanous acid, is an anion formed through the oxidation of thiocyanate by hydrogen peroxide. It is produced enzymatically in various biological systems, predominantly by lactoperoxidase, myeloperoxidase, and eosinophil peroxidase. This compound serves as a potent antimicrobial agent, exhibiting a unique ability to kill bacteria while remaining non-toxic to human cells. Its production occurs in several bodily fluids, including saliva, tears, and breast milk, playing a crucial role in innate immunity and host defense mechanisms against pathogens .

The primary reaction leading to the formation of hypothiocyanite involves the oxidation of thiocyanate ions () by hydrogen peroxide (), catalyzed by peroxidase enzymes:

Hypothiocyanite can react with various biological thiols, leading to the formation of sulfenic acids and disulfides. This reactivity contributes to its bactericidal properties by damaging bacterial cell structures through oxidative stress .

Hypothiocyanite exhibits significant antimicrobial activity against a range of bacteria, including Escherichia coli, Streptococcus spp., and Pseudomonas aeruginosa. Its mechanism of action primarily involves the oxidation of thiol groups in proteins and other cellular components, disrupting bacterial metabolism and leading to cell death. Unlike other oxidants such as hypochlorous acid, the oxidative damage caused by hypothiocyanite is largely reversible, which may reduce collateral damage to host tissues .

Hypothiocyanite can be synthesized through several methods:

- Enzymatic Oxidation: The most common method involves the enzymatic oxidation of thiocyanate using hydrogen peroxide in the presence of peroxidases such as lactoperoxidase.

- Chemical Synthesis: Hypothiocyanite can also be produced through direct

Hypothiocyanite has several applications due to its antimicrobial properties:

- Food Preservation: Used as a natural preservative due to its ability to inhibit microbial growth.

- Oral Hygiene Products: Incorporated into toothpaste and mouthwashes for its antibacterial effects against oral pathogens.

- Therapeutic Uses: Potentially used in treatments for infections due to its selective toxicity towards bacteria while sparing human cells .

Recent studies have focused on how bacteria sense and respond to hypothiocyanite. Research has shown that some bacterial species have developed resistance mechanisms against hypothiocyanite, which may involve alterations in their metabolic pathways or protective measures against oxidative stress. Understanding these interactions is vital for developing new therapeutic strategies that utilize hypothiocyanite in combating bacterial infections .

Hypothiocyanite shares structural similarities with other oxidants known as hypohalous acids, but it is unique due to its non-halide precursor (thiocyanate). Here are some similar compounds for comparison:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Hypochlorous Acid | Strong oxidant; more reactive than hypothiocyanite; can cause irreversible damage to tissues. | |

| Hypobromous Acid | Similar to hypochlorous acid; used in some disinfection processes. | |

| Hypoiodous Acid | Less common; used in certain medical applications but less studied than hypothiocyanite. | |

| Peracetic Acid | Strong oxidant; used in sterilization processes; more reactive than hypothiocyanite. |

Uniqueness of Hypothiocyanite:

Enzymatic Generation via Peroxidase Systems

Hypothiocyanite production through enzymatic pathways represents the primary biological mechanism for generating this antimicrobial compound [1]. The peroxidase-catalyzed oxidation of thiocyanate by hydrogen peroxide constitutes the fundamental reaction underlying all enzymatic synthesis approaches [6] [11].

Lactoperoxidase-Mediated Synthesis

Lactoperoxidase represents the most extensively studied enzyme for hypothiocyanite production, catalyzing the oxidation of thiocyanate in the presence of hydrogen peroxide [1] [7]. The reaction proceeds according to the stoichiometry: hydrogen peroxide plus thiocyanate ion yields hypothiocyanite ion plus water [1]. Kinetic studies have demonstrated that both thiocyanate and hydrogen peroxide serve as rate-limiting substrates, with hypothiocyanite formation being proportional to the initial concentration of hydrogen peroxide until equimolar concentrations of hydrogen peroxide and thiocyanate are achieved [7].

The enzymatic mechanism involves the formation of lactoperoxidase Compound I through two-electron oxidation of the ferric enzyme by hydrogen peroxide [12]. This intermediate subsequently oxidizes thiocyanate to produce hypothiocyanite in a turnover-limiting step [16]. Recent mechanistic studies have proposed a reverse-ordered sequential mechanism where thiocyanate binds first to the enzyme, followed by hydrogen peroxide, contrary to the traditional halogen cycle model [16].

Optimal reaction conditions for lactoperoxidase-catalyzed hypothiocyanite synthesis include enzyme concentrations exceeding one microgram per milliliter to achieve rapid reaction velocity while maintaining slow hypothiocyanite decay [7]. The presence of excess hydrogen peroxide accelerates hypothiocyanite degradation, necessitating careful stoichiometric control [7] [13]. The extinction coefficient for hypothiocyanite has been determined to be 1.29 × 10³ per molar per centimeter, enabling quantitative monitoring of production [7].

Alternative Peroxidase Systems

Myeloperoxidase, eosinophil peroxidase, and salivary peroxidase also demonstrate capability for hypothiocyanite synthesis, though with varying efficiencies [6] [11]. Myeloperoxidase exhibits unique substrate specificity, with the ability to catalyze both hypothiocyanite formation and subsequent oxidation reactions [20]. Eosinophil peroxidase produces approximately equimolar amounts of hypothiocyanite and cyanate when reacting with thiocyanate and hydrogen peroxide [24].

The second-order rate constant for thiocyanate oxidation by lactoperoxidase Compound I has been estimated at 2 × 10⁵ per molar per second [7]. Comparative studies indicate that different peroxidases exhibit distinct kinetic parameters and product distributions when utilizing thiocyanate as substrate [20] [24].

Scale-Up and Immobilization Approaches

Industrial application of enzymatic hypothiocyanite synthesis requires consideration of enzyme stability and reusability [15]. Immobilization of lactoperoxidase using milk whey on SP-Sepharose Fast Flow has demonstrated successful continuous production of hypothiocyanite [15]. This approach achieved immobilization efficiency exceeding ninety percent with enzyme retention of eighty percent activity after three weeks of storage at four degrees Celsius [15].

Continuous production systems utilizing immobilized whey have generated stable hypothiocyanite concentrations of approximately 0.4 millimolar for at least six reaction cycles [15]. The scalability of such systems depends on resin volume and whey concentration, with increased volumes extending stable production periods [15].

Chemical Synthesis Methods and Optimization

Chemical synthesis of hypothiocyanite offers advantages in terms of reaction control and product stability compared to enzymatic methods [6] [11]. The primary non-enzymatic approaches involve oxidation of thiocyanate using various chemical oxidants under carefully controlled conditions.

Hypochlorite-Based Synthesis

The reaction between hypochlorite and thiocyanate represents the most studied chemical synthesis route for hypothiocyanite production [6] [11]. This reaction proceeds through direct oxidation of thiocyanate by hypochlorous acid according to first-order kinetics with respect to both reactants [6]. The apparent second-order rate constant for this reaction is 2.34 × 10⁷ per molar per second at physiological conditions [6].

Optimization of hypochlorite-based synthesis requires alkaline conditions with pH values above eight to maintain hypothiocyanite stability [6] [11]. Turbulent mixing conditions and excess thiocyanate concentrations are essential for achieving quantitative conversion [6]. The reaction demonstrates first-order dependence on hydrogen ion concentration over three decades of hydroxide ion concentration change [6].

Thiocyanogen Hydrolysis Method

Traditional chemical synthesis involves hydrolysis of thiocyanogen, prepared through metathesis of lead thiocyanate with bromine in carbon tetrachloride [6] [9]. This method requires toxic heavy metal salts and carcinogenic solvents, limiting its practical application [6] [9]. The process yields hypothiocyanite through controlled hydrolysis of the intermediate thiocyanogen compound under specific pH conditions [19].

Mechanistic studies have revealed that thiocyanogen serves as a key intermediate in hypothiocyanite decomposition pathways, facilitating comproportionation and disproportionation reactions [19]. The facile reaction of thiocyanogen with hypothiocyanite produces previously unknown reactive sulfur species, complicating product isolation [19].

Alternative Chemical Oxidants

Peroxomonosulfate ion has been investigated as an alternative oxidant for thiocyanate conversion to hypothiocyanite [23]. This system demonstrates two-electron transfer mechanisms with rate constants of 1.6 × 10² per molar per second at pH 13.5 and 3.3 × 10³ per molar per second at pH 6.89 [23]. The multistep oxidation process involves hypothiocyanite as an intermediate product susceptible to further oxidation [23].

Hypobromous acid also reacts with thiocyanate to yield hypothiocyanite with a rate constant of 5 × 10⁷ per molar per second [6]. This reaction offers an alternative pathway for chemical synthesis under milder conditions compared to hypochlorite-based methods [6].

Reaction Optimization Parameters

Chemical synthesis optimization requires careful control of pH, temperature, reactant concentrations, and mixing conditions [6] [11]. Alkaline pH conditions above eight are essential for hypothiocyanite stability, while lower pH values accelerate decomposition [6]. Temperature control prevents thermal degradation of the product and maintains reaction selectivity [6].

Stoichiometric considerations indicate that equimolar ratios of oxidant to thiocyanate provide optimal conversion efficiency while minimizing side reactions [6] [7]. Excess oxidant leads to hypothiocyanite degradation through secondary oxidation pathways [6] [13].

Electrochemical Production Approaches

Electrochemical methods for hypothiocyanite production represent an emerging area of research with potential advantages in terms of process control and environmental impact. While direct electrochemical synthesis of hypothiocyanite has received limited investigation, the principles of electrochemical oxidation provide viable pathways for thiocyanate conversion.

Direct Electrochemical Oxidation

Electrochemical oxidation of thiocyanate can theoretically produce hypothiocyanite through controlled potential electrolysis [18]. The process would involve two-electron oxidation of thiocyanate at an appropriate working electrode under controlled pH and potential conditions [18]. Selection of electrode materials and electrolyte composition becomes critical for achieving selective oxidation to hypothiocyanite rather than over-oxidation products [18].

Indirect Electrochemical Methods

Indirect electrochemical synthesis involves in-situ generation of chemical oxidants that subsequently react with thiocyanate to form hypothiocyanite [18]. Electrochemical generation of hypochlorite or hydrogen peroxide followed by reaction with thiocyanate offers potential advantages in terms of reagent purity and reaction control [18].

The electrochemical production of hydrogen peroxide through oxygen reduction provides a clean source of oxidant for subsequent peroxidase-catalyzed hypothiocyanite synthesis [18]. This approach combines the selectivity of enzymatic catalysis with the control afforded by electrochemical oxidant generation [18].

Process Considerations

Electrochemical synthesis requires consideration of current density, electrode surface area, mass transfer limitations, and product separation [18]. pH control becomes particularly important due to hypothiocyanite stability requirements and electrode reaction selectivity [18]. The development of suitable electrode materials with appropriate catalytic activity and stability represents a key challenge for electrochemical hypothiocyanite production [18].

Industrial-Scale Manufacturing Challenges

Industrial production of hypothiocyanite faces several significant challenges related to process economics, product stability, and manufacturing scalability [25] [26]. The short-lived nature of hypothiocyanite in aqueous solutions complicates large-scale production and storage [9] [19].

Economic Considerations

The high cost of enzymatic synthesis systems presents a major barrier to industrial implementation [9] [15]. Current enzyme-based commercial products utilize expensive lactoperoxidase and glucose oxidase systems that limit economic viability for large-scale applications [9]. Raw material costs, including high-purity thiocyanate and hydrogen peroxide, contribute significantly to overall production expenses [25] [28].

Cost optimization strategies focus on enzyme immobilization and reuse, continuous processing systems, and integration with existing manufacturing infrastructure [25] [28]. The development of more economical enzyme sources, such as whey-based lactoperoxidase preparations, offers potential cost reduction opportunities [15] [30].

Process Scale-Up Challenges

Scaling enzymatic synthesis systems from laboratory to industrial scale requires addressing enzyme supply, reactor design, and product separation challenges [15] [25]. Continuous processing systems offer advantages over batch operations but require sophisticated process control and monitoring [15] [26].

The narrow pH window for optimal hypothiocyanite stability conflicts with optimal enzyme activity conditions, necessitating compromise solutions or multi-stage processing approaches [6] [15]. Mass transfer limitations in large-scale reactors may reduce overall conversion efficiency compared to laboratory-scale systems [26].

Quality Control and Standardization

Industrial production requires robust analytical methods for hypothiocyanite quantification and purity assessment [7] [31]. The development of standardized testing protocols and quality specifications becomes essential for commercial applications [27]. Contamination control prevents introduction of impurities that catalyze hypothiocyanite decomposition [19] [32].

Manufacturing Process Integration

Integration of hypothiocyanite production with existing chemical manufacturing infrastructure requires consideration of equipment compatibility, waste handling, and safety systems [25] [28]. The corrosive nature of some synthesis reagents and the instability of the product create additional engineering challenges [6] [29].

| Parameter | Enzymatic Synthesis | Chemical Synthesis | Electrochemical Synthesis |

|---|---|---|---|

| Rate Constant | 2 × 10⁵ M⁻¹s⁻¹ | 2.34 × 10⁷ M⁻¹s⁻¹ | Not determined |

| Optimal pH | 5.3-7.4 | >8.0 | Not established |

| Temperature | 25-37°C | Room temperature | Variable |

| Conversion Efficiency | 90% | Variable | Not determined |

| Product Stability | pH dependent | Alkaline conditions | Unknown |